molecular formula C26H25BrN2O4 B15028746 4-(2-Bromo-4,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

4-(2-Bromo-4,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Katalognummer: B15028746
Molekulargewicht: 509.4 g/mol
InChI-Schlüssel: HVOWACBDIFODHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the hexahydroquinoline-3-carbonitrile family, characterized by a bicyclic framework with diverse substituents that modulate its physicochemical and biological properties. The molecule contains a bromo-dimethoxyphenyl group at position 4, a 4-methoxyphenyl group at position 7, and a methyl group at position 2, with a nitrile moiety at position 3.

Eigenschaften

Molekularformel

C26H25BrN2O4

Molekulargewicht

509.4 g/mol

IUPAC-Name

4-(2-bromo-4,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C26H25BrN2O4/c1-14-19(13-28)25(18-11-23(32-3)24(33-4)12-20(18)27)26-21(29-14)9-16(10-22(26)30)15-5-7-17(31-2)8-6-15/h5-8,11-12,16,25,29H,9-10H2,1-4H3

InChI-Schlüssel

HVOWACBDIFODHS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4Br)OC)OC)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 4-(2-Bromo-4,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.

    Introduction of Substituents: The bromo, methoxy, and cyano groups are introduced through various substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

4-(2-Bromo-4,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-(2-Bromo-4,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on its potential as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4-(2-Bromo-4,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Hexahydroquinoline-3-carbonitrile derivatives exhibit structural diversity based on substituent patterns. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Functional Comparison of Hexahydroquinoline-3-carbonitrile Derivatives

Compound Name Substituents Molecular Formula Key Features References
Target Compound : 4-(2-Bromo-4,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile - 2-Bromo-4,5-dimethoxyphenyl (C4)
- 4-Methoxyphenyl (C7)
- Methyl (C2)
C₂₈H₂₈BrN₂O₄* Potential for halogen-π and hydrogen-bonding interactions due to bromo and methoxy groups. Inferred from
4-(3-Bromo-1-benzothiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile - 3-Bromo-benzothiophene (C4)
- Trimethyl groups (C2, C7)
C₂₄H₂₃BrN₂OS Benzothiophene substitution enhances π-π stacking; bromine aids in crystallographic stability.
4-(4-Bromophenyl)-8-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-3-carbonitrile - 4-Bromophenyl (C4)
- Methyl (C8)
C₁₇H₁₇BrN₂O Octahydroquinoline framework with disordered cyclohexene ring; N-H⋯O hydrogen bonds dominate crystal packing.
2-Amino-4-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile - 5-Bromothiophene (C4)
- 4-Chlorophenyl (C1)
- Amino (C2)
C₂₃H₂₀BrClN₃OS Amino group introduces additional hydrogen-bonding sites; bromothiophene enhances electronic diversity.
4-[4-(Dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile - Dimethylaminophenyl (C4)
- 4-Methoxyphenyl (C7)
C₂₇H₂₈N₃O₂ Electron-donating dimethylamino group alters electronic properties compared to bromo substituents.

Research Findings and Structural Insights

Crystallographic and Conformational Analysis

  • Disordered Conformations: Analogs like 4-(4-bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile exhibit statistical disorder in cyclohexene rings, suggesting flexibility in non-polar regions .
  • Hydrogen-Bonding Networks : N-H⋯O and C-H⋯Br interactions are common in brominated derivatives, stabilizing crystal lattices (e.g., inversion-related dimers in ) .
  • SHELX Refinement : Structures are often resolved using SHELXL for small-molecule refinement, leveraging its robustness for handling halogenated compounds .

Spectroscopic Comparisons

  • NMR Profiling : Comparative NMR studies (e.g., ) reveal that substituents at positions 4 and 7 significantly alter chemical shifts in regions A (positions 39–44) and B (positions 29–36), indicating localized electronic effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.